2-(3-Aminophenyl)benzoic acid

Physical Organic Chemistry Physicochemical Profiling Lead Optimization

Precise isomerism dictates biological activity in biphenyl scaffolds. Generic sourcing of undefined isomers risks SAR failure, especially when replicating literature for penicillin derivatives or uPA/uPAR cancer inhibitors. This compound is the exact 2-(3-Aminophenyl)benzoic acid required. - Exact ortho-carboxylic acid & meta-amino geometry for Hoover et al. (1964) penicillin synthesis & patent US6228985 pharmacophores. - Quantifiable pKa (3.70) enables predictable pH-dependent solubility & target engagement. - Batch-to-batch ≥98% HPLC purity with full COA, ensuring reproducible results.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 67856-54-6
Cat. No. B112901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminophenyl)benzoic acid
CAS67856-54-6
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)N)C(=O)O
InChIInChI=1S/C13H11NO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,14H2,(H,15,16)
InChIKeyUJLZGGUKWSTQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminophenyl)benzoic acid Overview


2-(3-Aminophenyl)benzoic acid, also known as 3'-Amino-[1,1'-biphenyl]-2-carboxylic acid, is a biphenyl derivative with both an amino group and a carboxylic acid moiety . This specific substitution pattern, with the carboxylic acid at the ortho (2) position and the amino group at the meta (3') position on the adjacent ring, distinguishes it from other aminobiphenylcarboxylic acid isomers. It is primarily utilized as a key intermediate in pharmaceutical research and organic synthesis . Its physicochemical properties, including a predicted pKa of 3.70 and a melting point of 174-176 °C , underpin its utility as a specific synthetic building block.

Isomeric Purity in Sourcing


The specific positioning of the amino and carboxyl groups on the biphenyl scaffold directly dictates the molecule's reactivity, binding affinity, and physicochemical properties. Simple substitution with other isomers, such as the 4'-amino or 4-carboxy analogs, is not possible because the electronic and steric environments are fundamentally altered. As demonstrated in patent literature, the biological activity of aminobiphenylcarboxylic acids is contingent on the relative positioning of these substituents, with strict requirements for their ortho, meta, or para configurations [1]. This positional sensitivity makes the procurement of the exact isomer, 2-(3-Aminophenyl)benzoic acid, non-negotiable for reproducing literature syntheses or for structure-activity relationship (SAR) studies.

Differentiation Evidence


Acidity Shift from 3'-Amino Substitution

The introduction of an electron-donating amino group at the 3'-position reduces the acidity of the carboxylic acid compared to the parent, unsubstituted compound. The predicted pKa for 2-(3-Aminophenyl)benzoic acid is 3.70 , whereas the experimentally determined pKa for the parent 2-biphenylcarboxylic acid is reported as 3.46 . This quantitative difference in ionizability can be a critical selection factor for researchers requiring a specific degree of ionization or solubility at a given pH.

Physical Organic Chemistry Physicochemical Profiling Lead Optimization

Penicillin Derivative Synthesis Validation

The 3'-amino-2-biphenylcarboxylic acid scaffold has a unique historical precedent for synthesizing beta-lactamase-resistant penicillins. The foundational 1964 report by Hoover et al. specifically used this compound as an intermediate to create 2-biphenylylpenicillins, some of which were active against penicillin-resistant staphylococci . This specific application was not demonstrated for the other amino-positional isomers like the 4'-amino or 4-carboxylic acid analogs in the same study, highlighting a unique entry point into a historically significant class of semi-synthetic antibiotics.

Medicinal Chemistry Antibiotic Synthesis Historical Precedent

Patented 2-Carboxy Anti-Cancer Requirement

In the development of uPA/uPAR interaction inhibitors, a patent specifically claims aminobiphenylcarboxylic acids where the carboxylic acid group is positioned ortho to the biphenyl bond. The 2-(3-Aminophenyl)benzoic acid directly fits this pharmacophoric requirement as described in patent US6228985 [1]. This patent explicitly excludes isomers with carboxylic acids at other positions (e.g., meta or para) or where both substituents are ortho, creating a legal and functional distinction for procurements related to this therapeutic mechanism.

Cancer Biology Enzyme Inhibition Chemical Biology

Application Scenarios


Beta-Lactam Antibiotic Synthesis

For researchers replicating the work of Hoover et al. (1964) or exploring new semi-synthetic penicillin derivatives, this specific isomer is required. The study details the synthesis of 2-biphenylylpenicillins using this acid as an intermediate, demonstrating activity against penicillin-resistant staphylococci. Using a different isomer will not reproduce the same antibiotic structure and may fail to show the reported biological activity .

uPA/uPAR Inhibitor Development

In medicinal chemistry projects targeting the uPA/uPAR interaction in cancer metastasis and angiogenesis, this compound is a direct structural match for the patented class of inhibitors. The ortho-carboxylic acid and meta'-amino substitution pattern is explicitly required by the pharmacophore described in patent US6228985, making it the mandatory scaffold for SAR studies in this area [1].

Physicochemical Tailoring of Biphenyl Probes

When a biphenyl core with a moderately acidic carboxylic acid and an electron-donating amino group is needed for probe design, this compound offers a quantifiably distinct pKa (3.70) compared to the unsubstituted parent acid (pKa 3.46). This property is critical for tuning solubility, permeability, and target engagement in a pH-dependent manner, a design choice not achievable with isomers lacking the amino group or with different substitution patterns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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